molecular formula C14H10O B047604 9-Phenanthrol CAS No. 484-17-3

9-Phenanthrol

Katalognummer: B047604
CAS-Nummer: 484-17-3
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: DZKIUEHLEXLYKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

9-Phenanthrol is a specific inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel . TRPM4 is a calcium-activated non-selective cation channel that is functionally expressed by many cell types in the cardiovascular system .

Mode of Action

This compound interacts with the TRPM4 channels and inhibits their activity . This inhibition prevents the influx of sodium ions, which is a key process in various physiological functions .

Biochemical Pathways

The inhibition of TRPM4 by this compound affects several biochemical pathways. It modulates smooth muscle contraction in bladder and cerebral arteries, affects spontaneous activity in neurons and in the heart, and reduces lipopolysaccharide-induced cell death .

Pharmacokinetics

It is known that the compound can be used in physiological studies and has potential clinical applications .

Result of Action

The inhibition of TRPM4 by this compound has several molecular and cellular effects. It has been shown to exert a cardioprotective effect against ischemia in isolated rat hearts . It also reduces cerebral edema after traumatic brain injury . At the molecular level, this compound significantly inhibits the protein expression of TRPM4 and MMP-9, alleviates the expression of apoptosis-related molecules and inflammatory cytokines, such as Bax, TNF-α and IL-6 .

Action Environment

The action of this compound can be influenced by environmental factors. For example, it has been used to investigate C K-edge and O K-edge near-edge X-ray absorption fine structure (NEXAFS) spectra of single-wall carbon nanotubes . .

Biochemische Analyse

Biochemical Properties

9-Phenanthrol interacts with the TRPM4 channel, a calcium-activated non-selective cation channel . It inhibits the TRPM4 channel, preventing the pancreas from secreting insulin when stimulated by glucose .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit human TRPM4 currents when applied intracellularly and extracellularly . In contrast, for mouse TRPM4, this compound perfusion led to opposite effects depending on the site of application .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the TRPM4 channel. It acts as an inhibitor of this channel, preventing the influx of calcium ions . This inhibition can prevent the pancreas from secreting insulin when stimulated by glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to selectively inhibit a late phase of postinhibitory rebound and simultaneously enhance afterhyperpolarizing potentials .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in mouse TRPM4, this compound perfusion led to opposite effects depending on the site of application .

Metabolic Pathways

It has been suggested that this compound may be involved in the oxidation of 9-phenanthrenol, giving an unprecedented ketal structure .

Transport and Distribution

It is known that this compound can cross the plasma membrane .

Subcellular Localization

It is known that this compound can cross the plasma membrane, suggesting that it may be localized within the cell

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 9-Phenanthrol beinhaltet typischerweise die Hydroxylierung von Phenanthren. Ein gängiges Verfahren beinhaltet die Verwendung eines starken Oxidationsmittels wie Kaliumpermanganat (KMnO₄) in saurem Medium, um die Hydroxylgruppe an der 9-Position des Phenanthrenrings einzuführen . Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle von Temperatur und pH-Wert, um eine selektive Hydroxylierung zu gewährleisten.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Prozess würde die Optimierung der Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu maximieren. Techniken wie Umkristallisation und Chromatographie werden zur Reinigung des Endprodukts eingesetzt .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet .

Biologie: In der biologischen Forschung wird this compound verwendet, um den TRPM4-Ionenkanal zu untersuchen, der eine Rolle bei verschiedenen physiologischen Prozessen spielt, darunter Herzfunktion und neuronale Signalübertragung .

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Wirkungen beim Schutz des Herzens vor Ischämie-Reperfusionsschäden untersucht, einem Zustand, bei dem Gewebeschäden auftreten, wenn die Blutversorgung des Gewebes nach einer Phase der Ischämie oder Sauerstoffmangel wiederhergestellt wird .

Industrie: In der Industrie kann this compound bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet werden .

Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung des TRPM4-Ionenkanals aus. Diese Hemmung verhindert den Einstrom von Natrium- und Calciumionen, die für verschiedene zelluläre Prozesse unerlässlich sind. Durch die Blockierung von TRPM4 kann this compound Zellschäden während der Ischämie-Reperfusionsschädigung reduzieren und so das Herzgewebe schützen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Einzigartigkeit: 9-Phenanthrol ist aufgrund seiner hohen Selektivität und Potenz für den TRPM4-Ionenkanal einzigartig, was es zu einem wertvollen Werkzeug in der Grundlagenforschung und in der angewandten Forschung macht .

Wenn Sie weitere Fragen haben oder weitere Informationen benötigen, können Sie sich gerne an uns wenden!

Eigenschaften

IUPAC Name

phenanthren-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKIUEHLEXLYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047592
Record name 9-Phenanthrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Brown powder; [Sigma-Aldrich MSDS]
Record name 9-Phenanthrol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11345
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

484-17-3
Record name 9-Phenanthrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Phenanthrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-PHENANTHROL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Phenanthrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenanthren-9-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.912
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9-PHENANTHROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FYU45OV9H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Cyclic aliphatic ketones are known to ring expand with diazomethane to form larger cyclic aliphatic ketones. This reaction may also be conducted in some instances with aromatic ketones, producing a variety of homologous ring-enlarged ketones in addition to the formation of enols, enol ethers and ethylene oxides. Thus, for example, Schultz et al, J. Am. Chem. Soc. 62, 2902-4 (1940) reported the reaction of diazomethane with fluorenone to yield 5% of 9-phenanthrol, 30% of 9-methoxyphenanthrene, 1.5% of di-9-phenanthryl ether, an unknown substance and 30% of unchanged fluorenone. In addition, substituents on the aromatic ring are known to change the ratio of the various products obtained as well as to give rise to additional isomeric, homologous ketones and side products. Thus, the application of the diazomethane reaction to the 2,7-bis-basic ethers of 9-fluorenone could not have been predicted and is not without difficulty.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-9-phenanthryl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enol ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethylene oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
5%

Synthesis routes and methods II

Procedure details

Cyclic aliphatic ketones are known to ring expand with diazomethane to form larger cyclic aliphatic ketones. This reaction may also be conducted in some instances with aromatic ketones, producing a variety of homologous ring-enlarged ketones in addition to forming enols, enol ethers and ethylene oxides. Thus, for example, Schultz et al, J. Am. Chem. Soc. 62, 2902-4 (1940) reported the reaction of diazomethane with fluorenone to yield 5% of 9-phenanthrol, 30% of 9-methoxyphenanthrene, 1.5% of di-9-phenanthryl ether, an unknown substance and 30% of unchanged fluorenone. Substituents on the aromatic ring such as esters and ethers are known to change the ratio of the various products obtained as well as give rise to additional isomeric, homologous ketones and side products. Thus, the reaction of diazomethane with the 2,7-bis basic esters of fluoren-9-one could not have been predicted and is not without difficulty. The reaction is most frequently conducted by treatment of a methanolic solution of the carbonyl containing compound with an ethereal solution of diazomethane, either in the presence or absence of a catalyst. Alternatively, a solution of the carbonyl compound in methanol is treated with nitrosomethylurethane in the presence of a base. The diazomethane is prepared either ex situ or in situ. Generally, applicants prefer to generate the diazomethane ex situ and co-distill the diazomethane so produced with ether into a methanolic solution of the carbonyl containing compound. Suitable inert solvents which may be utilized include such solvents as dioxane, benzene, toluene, chloroform and methylene chloride with ether-methanol being the solvent combination of choice. Additionally, methanol has been known to have a high catalytic activity for diazomethane ring expansion reactions. Catalysts which may be usefully employed in this reaction include trace amounts of metal salts such as zinc chloride or lithium chloride. A minimum of 2 equivalents of diazomethane are generally employed, one equivalent providing for the ring expansion whereas the other equivalent provides for the formation of a methyl ether at the nine position in order to form the corresponding 9-methoxyphenanthrene (V). In addition to a variety of side products which are formed, some of the intermediate 2,7-bis basic esters of 9-phenanthrol (IV) also remain. These intermediates are readily separated from the reaction mixture in the form of their sodium salts. The 9-lower alkoxyphenanthrene derivatives (II), other than 9-methoxyphenanthrene derivatives are prepared, in turn, by the reaction of the 9-phenanthrols (IV) with other lower diazolalkanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
di-9-phenanthryl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenanthren-9-ol
Reactant of Route 2
Phenanthren-9-ol
Reactant of Route 3
Phenanthren-9-ol
Reactant of Route 4
Phenanthren-9-ol
Reactant of Route 5
Phenanthren-9-ol
Reactant of Route 6
Phenanthren-9-ol
Customer
Q & A

Q1: What is the primary known target of 9-Phenanthrol?

A1: this compound is widely recognized as an inhibitor of the Transient Receptor Potential Melastatin 4 (TRPM4) channel. [, , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound affect TRPM4 channel activity?

A2: this compound binds to TRPM4 channels, inhibiting their ability to conduct monovalent cations such as sodium (Na+) and potassium (K+). [, , , , , , , , , , ]

Q3: What are the downstream consequences of TRPM4 inhibition by this compound in vascular smooth muscle?

A3: In vascular smooth muscle cells, this compound-mediated TRPM4 inhibition leads to membrane hyperpolarization, reducing intracellular calcium levels, and ultimately causing vasodilatation. This effect has been observed in various blood vessels, including cerebral arteries, mesenteric arteries, and skeletal muscle arteries. [, , , ]

Q4: Does this compound affect other ion channels besides TRPM4?

A4: While primarily known for its TRPM4 inhibitory activity, this compound has been reported to affect other ion channels in a species-dependent manner. For example, it can inhibit certain potassium channels in canine ventricular myocytes and activate endothelial cell intermediate conductance calcium-activated potassium channels in rat mesenteric arteries. [, , ] Additionally, it can modulate mouse TRPM4 currents differently depending on the site of application. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C14H10O, and its molecular weight is 194.23 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data is not provided in the provided abstracts, typical characterization techniques for compounds like this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques provide information about the compound's structure, functional groups, and molecular weight.

Q7: Does this compound exhibit any known catalytic properties?

A7: Based on the provided research, this compound is primarily investigated for its pharmacological properties as a TRPM4 channel inhibitor. No catalytic properties or applications have been reported in these studies.

Q8: Have computational methods been employed to study this compound?

A10: Yes, Density Functional Theory (DFT) calculations have been used to investigate the interaction mechanism between this compound and magnetic adsorbent materials for potential environmental remediation applications. These calculations provided insights into the bonding modes and the role of π-π interactions in the adsorption process. [, ]

Q9: How do structural modifications of this compound impact its activity and selectivity?

A11: While detailed SAR studies are not presented in these abstracts, research comparing this compound to other TRPM4 inhibitors like glibenclamide and CBA reveals variations in their inhibitory potency and selectivity for human versus mouse TRPM4. [, , ] This suggests that subtle changes in the chemical structure can significantly influence the pharmacological profile of this compound analogs. For example, the Y256F mutant of TRPM4-HA showed resistance to this compound, suggesting that Y256 might be involved in the binding site for this compound. []

Q10: In what experimental models has the efficacy of this compound been demonstrated?

A10: this compound has shown efficacy in various experimental settings, including:

  • Cell Culture: It inhibits glucose- and GLP-1-induced insulin secretion from rat islets of Langerhans, protects isolated rat hearts from ischemia-reperfusion injury, and affects endothelial cell viability, apoptosis, and migration. [, , ]
  • Isolated Tissues: It reduces contractions in guinea pig detrusor smooth muscle, mouse prostate smooth muscle, and rat posterior cerebral arteries. [, , , , , , ]
  • Animal Models: It alleviates cerebral edema after traumatic brain injury in rats and reduces myogenic tone in mouse cerebral arteries. [, ]

Q11: Are there known mechanisms of resistance to this compound?

A16: While specific resistance mechanisms are not discussed in the provided abstracts, the observation that the Y256F mutant of TRPM4-HA exhibits resistance to this compound suggests that mutations in the drug-binding site of TRPM4 could potentially confer resistance. []

Q12: What information is available about the toxicity profile of this compound?

A12: The abstracts primarily focus on the pharmacological characterization of this compound and do not provide detailed toxicological data.

Q13: Have specific drug delivery strategies been explored for this compound?

A13: The provided abstracts do not discuss specific drug delivery strategies for this compound.

Q14: Is there research on biomarkers associated with this compound efficacy or adverse effects?

A14: The provided abstracts do not specifically address biomarkers related to this compound.

Q15: What analytical methods have been employed to characterize and quantify this compound?

A15: Various analytical techniques have been utilized in the research on this compound, including:

  • Electrophysiology: Patch-clamp techniques are extensively used to study the effects of this compound on ion channel activity in various cell types. [, , , , , , , , , , , , , , , ]
  • High-Performance Liquid Chromatography (HPLC): This method is used to analyze urinary metabolites of polycyclic aromatic hydrocarbons, including this compound, in coke oven workers. [, ]
  • Western Blotting: Western blotting is employed to assess the expression levels of TRPM4 protein in various tissues and cell types. [, , , , , ]
  • Immunohistochemistry and Immunocytochemistry: These techniques are used to visualize the localization of TRPM4 protein in cells and tissues. [, , , , ]
  • Real-Time Quantitative PCR (RT-qPCR): This method is used to quantify the mRNA expression levels of genes related to TRPM4 and other relevant pathways. []
  • Fluorescence Microscopy and Flow Cytometry: These techniques are employed to assess cellular processes like apoptosis and cell cycle progression. [, ]
  • Isometric Tension Recordings: This method is used to measure the contractile force of smooth muscle tissues in response to various stimuli, including this compound. [, , , , , , ]
  • Calcium Imaging: Calcium imaging techniques are used to monitor changes in intracellular calcium levels in response to this compound and other treatments. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.